molecular formula C7H5ClN2S2 B1425727 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole CAS No. 1338218-71-5

5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole

Cat. No. B1425727
CAS RN: 1338218-71-5
M. Wt: 216.7 g/mol
InChI Key: VHOCLEAGOMBKDR-UHFFFAOYSA-N
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Description

5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is a chemical compound with the molecular formula C7H5ClN2S2 . It is a part of the thiophene family, which is a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For instance, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a benzothiophene derivative .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For example, a variety of 3-alkynylic benzothiophene derivatives were synthesized using Pd-catalyzed Sonogashira Cross-Coupling reactions .

Scientific Research Applications

Anticancer Research

Thiophene derivatives have been extensively studied for their anticancer properties5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole could be investigated for its potential to act as a raw material in the synthesis of anticancer agents . Its structure may allow it to interact with various biological targets involved in cancer progression, making it a candidate for drug development programs.

Anti-inflammatory and Anti-microbial Applications

The anti-inflammatory and anti-microbial activities of thiophene derivatives make them valuable in the development of new therapeutic agents . This compound, with its specific substitutions, might exhibit these properties, contributing to the treatment of inflammatory diseases and infections.

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development. Thiophene derivatives have been shown to inhibit kinase activity, which is significant in diseases like cancer and arthritis . The subject compound could be synthesized and tested for its efficacy in inhibiting kinases, providing insights into its therapeutic potential.

Material Science Applications

In material science, thiophene derivatives are used due to their electronic properties. They can be incorporated into conductive polymers or used in the development of organic semiconductors . The unique structure of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole might offer advantages in these applications, such as improved stability or conductivity.

Neurological Disorders

Some thiophene derivatives have shown activity as anti-psychotic and anti-anxiety agents . Research into the applications of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole in neurological disorders could lead to the development of new drugs for the treatment of these conditions.

Antioxidant Properties

Antioxidants are crucial in combating oxidative stress in the body. Thiophene derivatives have demonstrated antioxidant activity, which could be beneficial in preventing or treating diseases caused by oxidative damage . The antioxidant potential of this compound could be explored to understand its role in protecting cells from oxidative stress.

properties

IUPAC Name

5-chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c8-7-9-6(10-12-7)4-5-2-1-3-11-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOCLEAGOMBKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239032
Record name 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole

CAS RN

1338218-71-5
Record name 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338218-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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